molecular formula C19H15N3O4 B13952027 4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one

4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one

Cat. No.: B13952027
M. Wt: 349.3 g/mol
InChI Key: UGRNNUDWFRRYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(3,4-dimethoxyphenyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one is a complex heterocyclic compound that belongs to the class of pyridopyrimidines This compound is characterized by its unique structure, which includes a benzopyrano and pyrimidine moiety fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(3,4-dimethoxyphenyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyrimidine in the presence of a base, followed by cyclization and oxidation steps to form the desired compound . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(3,4-dimethoxyphenyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-(3,4-dimethoxyphenyl)-5H-1

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(3,4-dimethoxyphenyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to fit into the active sites of target proteins, leading to inhibition or activation of their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(3,4-dimethoxyphenyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one is unique due to its specific substitution pattern and the presence of both benzopyrano and pyrimidine moieties.

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

4-amino-2-(3,4-dimethoxyphenyl)chromeno[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C19H15N3O4/c1-24-13-8-7-10(9-14(13)25-2)18-21-16-11-5-3-4-6-12(11)26-19(23)15(16)17(20)22-18/h3-9H,1-2H3,(H2,20,21,22)

InChI Key

UGRNNUDWFRRYAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C(=N2)N)C(=O)OC4=CC=CC=C43)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.